molecular formula C17H26O3 B14151236 tert-Butyl [1-(2,4,6-trimethylphenyl)ethoxy]acetate CAS No. 89113-56-4

tert-Butyl [1-(2,4,6-trimethylphenyl)ethoxy]acetate

Cat. No.: B14151236
CAS No.: 89113-56-4
M. Wt: 278.4 g/mol
InChI Key: NYILKJKWEIUDDB-UHFFFAOYSA-N
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Description

tert-Butyl [1-(2,4,6-trimethylphenyl)ethoxy]acetate is an organic compound with the molecular formula C17H26O3. It is a derivative of acetic acid and is characterized by the presence of a tert-butyl group, a trimethylphenyl group, and an ethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [1-(2,4,6-trimethylphenyl)ethoxy]acetate typically involves the esterification of acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The industrial production methods are designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [1-(2,4,6-trimethylphenyl)ethoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl [1-(2,4,6-trimethylphenyl)ethoxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl [1-(2,4,6-trimethylphenyl)ethoxy]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The presence of the tert-butyl and trimethylphenyl groups influences its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl [1-(2,4,6-trimethylphenyl)ethoxy]acetate is unique due to its specific structural features, including the combination of tert-butyl, trimethylphenyl, and ethoxy groups. These features contribute to its distinct chemical properties and reactivity, making it valuable in various applications .

Properties

CAS No.

89113-56-4

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

tert-butyl 2-[1-(2,4,6-trimethylphenyl)ethoxy]acetate

InChI

InChI=1S/C17H26O3/c1-11-8-12(2)16(13(3)9-11)14(4)19-10-15(18)20-17(5,6)7/h8-9,14H,10H2,1-7H3

InChI Key

NYILKJKWEIUDDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C)OCC(=O)OC(C)(C)C)C

Origin of Product

United States

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